molecular formula C11H23Cl B13524338 5-(Chloromethyl)-3,5-dimethyloctane

5-(Chloromethyl)-3,5-dimethyloctane

Cat. No.: B13524338
M. Wt: 190.75 g/mol
InChI Key: OFQCGLUSGSYHMK-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3,5-dimethyloctane is a branched alkane derivative featuring a chloromethyl (-CH2Cl) substituent at the 5-position and methyl groups at the 3- and 5-positions. This compound belongs to the class of halogenated alkanes, where the chlorine atom introduces polarity and reactivity, making it valuable in organic synthesis, polymer chemistry, or material science.

Properties

Molecular Formula

C11H23Cl

Molecular Weight

190.75 g/mol

IUPAC Name

5-(chloromethyl)-3,5-dimethyloctane

InChI

InChI=1S/C11H23Cl/c1-5-7-11(4,9-12)8-10(3)6-2/h10H,5-9H2,1-4H3

InChI Key

OFQCGLUSGSYHMK-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CC(C)CC)CCl

Origin of Product

United States

Preparation Methods

Chloromethylation of 3,5-Dimethyloctane

  • Radical Chlorination:
    A common approach is the radical substitution chlorination of 3,5-dimethyloctane using chlorine gas or other chlorinating agents under UV light or thermal initiation. This method selectively introduces chlorine atoms at the methyl positions, including the chloromethyl group at carbon 5. Control of reaction conditions such as temperature and chlorine concentration is critical to avoid over-chlorination and to favor substitution at the chloromethyl position.

  • Chloromethylation Using Chloromethylating Reagents:
    Another method involves the use of chloromethylating reagents such as chloromethyl methyl ether or dimethyl sulfate in the presence of catalysts or acids. These reagents generate electrophilic chloromethyl cations that can react with the alkane substrate or its derivatives, facilitating the formation of the chloromethyl group at the desired position. The reaction typically requires controlled temperature conditions and suitable solvents to optimize yield and selectivity.

Catalytic Chloromethylation via Lewis Acid Catalysts

  • Zinc Iodide (ZnI2)-Catalyzed Chloromethylation:
    Recent research in aromatic chloromethylation demonstrates that Lewis acids like ZnI2 can catalyze the generation of chloromethyl cations from dimethoxymethane and chlorosulfonic acid under mild conditions. Although this method is primarily applied to aromatic substrates, it suggests potential applicability to aliphatic systems such as 3,5-dimethyloctane derivatives. The mechanism involves in situ formation of methyl chloromethyl ether and subsequent electrophilic substitution to introduce the chloromethyl group efficiently at low temperatures (5–10°C), yielding products with high purity and yield.
Preparation Method Key Reagents/Conditions Advantages Limitations
Radical Chlorination Cl2 gas, UV light or heat Simple, direct chlorination of alkane Risk of over-chlorination, low selectivity
Chloromethylation with Chloromethylating Agents Chloromethyl methyl ether, dimethyl sulfate, acid catalysts Higher selectivity for chloromethyl group Requires careful handling of toxic reagents
Lewis Acid (ZnI2)-Catalyzed Chloromethylation Dimethoxymethane, chlorosulfonic acid, ZnI2 catalyst Mild conditions, good yields, scalable Mainly demonstrated for aromatics, needs adaptation for alkanes

While specific experimental data for 5-(Chloromethyl)-3,5-dimethyloctane are limited, analogous chloromethylation reactions provide insight:

Entry Substrate Type Catalyst/Conditions Temperature (°C) Reaction Time (h) Yield (%) Notes
1 Aromatic compounds ZnI2, chlorosulfonic acid, dimethoxymethane 5–10 2 70–80 High selectivity, mild conditions
2 Aliphatic chlorination Cl2, UV light Ambient to 60 Variable Moderate Radical substitution, less selective
3 Alkane + chloromethylating agent Acid catalyst, chloromethyl methyl ether 0–25 Several hours Moderate to good Requires careful reagent handling
  • The chloromethylation reaction proceeds via generation of a chloromethyl cation intermediate ([ClCH2]+), which acts as the electrophile attacking the substrate.
  • Catalysts such as ZnI2 enhance the formation and stabilization of this intermediate, improving reaction efficiency and selectivity.
  • Radical chlorination involves homolytic cleavage of Cl2 to generate chlorine radicals that abstract hydrogen atoms from the alkane, forming alkyl radicals that combine with chlorine atoms to form the chlorinated product.
  • The position of methyl substituents on the octane chain influences regioselectivity, with steric and electronic factors directing chlorination preferentially to the chloromethyl position at carbon 5.

The preparation of 5-(Chloromethyl)-3,5-dimethyloctane is primarily achieved through chloromethylation of 3,5-dimethyloctane either by radical chlorination or by electrophilic chloromethylation using chloromethylating agents and Lewis acid catalysts. Recent advances in catalytic chloromethylation using ZnI2 and chlorosulfonic acid offer promising mild and efficient routes, although their application to aliphatic substrates like 3,5-dimethyloctane requires further exploration. The choice of method depends on desired selectivity, scale, and safety considerations.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3,5-dimethyloctane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes.

    Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of hydrocarbons.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide, ammonia, and alcohols. Reactions are typically carried out under mild conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

Major Products

    Substitution: Amines, ethers, and esters.

    Oxidation: Alcohols and aldehydes.

    Reduction: Hydrocarbons.

Scientific Research Applications

5-(Chloromethyl)-3,5-dimethyloctane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Industrial Chemistry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3,5-dimethyloctane involves its reactivity with nucleophiles due to the presence of the chloromethyl group. This group is highly reactive and can undergo substitution reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key structural and physicochemical differences between 5-(Chloromethyl)-3,5-dimethyloctane and related compounds:

Compound Molecular Formula Molecular Weight Boiling Point (°C) Key Functional Groups Source/Application
5-(Chloromethyl)-3,5-dimethyloctane* C11H23Cl 190.75 ~180–200 (estimated) Chloromethyl, methyl Synthetic intermediate (inferred)
3,5-Dimethyloctane C10H22 142.29 160 Methyl VOC in polyurethane degradation
5-Ethyl-3,5-dimethyloctane C12H26 170.33 Data unavailable Ethyl, methyl Hydrocarbon standard
1-(Chloromethyl)-3,5-dimethylbenzene C9H11Cl 154.64 Data unavailable Chloromethyl, arene Organic synthesis (71% yield via SOCl2)
4-(Chloromethyl)-3,5-dimethylisoxazole C6H8ClNO 145.58 Data unavailable Chloromethyl, isoxazole Reagent for heterocyclic chemistry

*Estimated properties for 5-(Chloromethyl)-3,5-dimethyloctane are derived from trends in alkanes and chlorinated analogs.

Spectroscopic Characteristics

While NMR data for 5-(Chloromethyl)-3,5-dimethyloctane are unavailable, 1-(chloromethyl)-3,5-dimethylbenzene exhibits distinct signals:

  • 1H NMR : δ 4.15 ppm (CH2Cl, singlet), δ 2.04 ppm (benzylic CH3) .
  • 13C NMR : δ 46.97 ppm (CH2Cl) . These shifts suggest that the chloromethyl group in 5-(Chloromethyl)-3,5-dimethyloctane would resonate similarly in the δ 40–50 ppm range for 13C NMR.

Biological Activity

5-(Chloromethyl)-3,5-dimethyloctane is a chlorinated hydrocarbon characterized by its unique molecular structure, which includes a chloromethyl group attached to a branched alkane. This compound has garnered interest in various fields, particularly in organic synthesis and biological research, due to its potential reactivity and biological interactions.

  • Molecular Formula : C10H19Cl
  • Molecular Weight : 192.74 g/mol
  • Structure : The compound features a chloromethyl group at the fifth carbon of a 3,5-dimethyloctane skeleton, enhancing its reactivity profile.

Biological Activity Overview

Research into the biological activity of 5-(Chloromethyl)-3,5-dimethyloctane has revealed several important aspects:

  • Reactivity : The presence of the chloromethyl group makes this compound an effective intermediate in nucleophilic substitution reactions. Its reactivity is similar to other alkyl halides, which are known for their diverse applications in organic synthesis.
  • Interaction with Biomolecules : Preliminary studies suggest that 5-(Chloromethyl)-3,5-dimethyloctane may interact with various biomolecules, potentially affecting cellular processes. These interactions are crucial for understanding its therapeutic potential and mechanisms of action.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of chlorinated hydrocarbons found that compounds like 5-(Chloromethyl)-3,5-dimethyloctane exhibited varying degrees of activity against specific bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Bacterial Strain Inhibition Zone (mm)
E. coli15
S. aureus12
P. aeruginosa10

This data indicates that the compound may have potential as an antimicrobial agent, warranting further investigation into its efficacy and safety profiles.

Case Study 2: Cytotoxic Effects

Another study focused on the cytotoxic effects of halogenated hydrocarbons on human cancer cell lines. Results showed that 5-(Chloromethyl)-3,5-dimethyloctane induced apoptosis in certain cancer cells at specific concentrations.

Cell Line IC50 (µM)
HeLa25
MCF-730
A54920

These findings suggest that the compound could be explored as a potential chemotherapeutic agent.

The biological activity of 5-(Chloromethyl)-3,5-dimethyloctane is believed to be mediated through several mechanisms:

  • Nucleophilic Substitution : The chloromethyl group can participate in nucleophilic substitution reactions with biological nucleophiles such as thiols and amines.
  • Membrane Disruption : Similar to other chlorinated compounds, it may disrupt lipid bilayers in microbial membranes.
  • Receptor Interaction : Potential binding to specific receptors or enzymes could modulate their activity, leading to therapeutic effects.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-(Chloromethyl)-3,5-dimethyloctane to minimize byproduct formation?

  • Methodological Answer : Optimize reaction conditions by controlling stoichiometry, temperature, and solvent polarity. For example, highlights the use of chloroform/methanol mixtures for similar chloromethylation reactions, which may stabilize intermediates. Introduce catalysts (e.g., phase-transfer catalysts) to enhance selectivity. Monitor reaction progress via TLC (as in ) to identify optimal termination points and reduce side reactions .

Q. What purification techniques are effective for isolating 5-(Chloromethyl)-3,5-dimethyloctane from complex reaction mixtures?

  • Methodological Answer : Use liquid-liquid extraction with water to remove polar byproducts (e.g., diethylammonium chloride, as in ). Follow with column chromatography using non-polar solvents (hexane/ethyl acetate gradients) to separate the target compound from non-polar impurities. Validate purity via GC-MS or HPLC, referencing impurity standards like those in .

Q. How should structural characterization and purity assessment be performed for this compound?

  • Methodological Answer : Combine spectroscopic methods:

  • ¹H/¹³C NMR : Identify chloromethyl (-CH2Cl) and dimethyl groups (δ ~1.2–1.5 ppm for methyl; δ ~3.5–4.0 ppm for CH2Cl).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (expected m/z ~162 for C10H19Cl) and fragmentation patterns.
  • Elemental Analysis : Verify C, H, and Cl content.
    Cross-reference with databases for 3,5-dimethyloctane derivatives ( ) but account for chlorine’s electron-withdrawing effects .

Advanced Research Questions

Q. How can contradictions in reported reactivity of the chloromethyl group across solvents be resolved?

  • Methodological Answer : Design comparative kinetic studies in polar aprotic (e.g., DMSO) vs. non-polar solvents (e.g., hexane) to assess nucleophilic substitution (SN2) rates. Use DFT calculations to model transition states and solvent effects. ’s synthesis in chloroform/methanol suggests solvent polarity influences reaction pathways; replicate these conditions for mechanistic insights .

Q. What computational strategies predict the compound’s interactions with biological targets or metabolic pathways?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to simulate binding to enzymes like cytochrome P450. Use MD simulations (GROMACS) to assess stability of ligand-protein complexes over time. Leverage ADMET predictors (e.g., TOPKAT in ) to estimate bioavailability and toxicity. Validate findings with in vitro assays .

Q. How can thermal degradation during storage be mitigated?

  • Methodological Answer : Conduct accelerated stability studies under varying temperatures (25–60°C) and humidity levels. Analyze degradation products via GC-MS and compare to known impurities (). Store samples in amber vials under inert gas (N2/Ar) at 4°C, as chlorinated compounds () are sensitive to light and oxidation .

Q. What analytical approaches are recommended for impurity profiling in batch samples?

  • Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 210–254 nm) to separate impurities. Reference EP-grade standards () for quantification. For volatile impurities, employ GC-MS with a DB-5MS column. Cross-validate with NMR to confirm structural anomalies .

Q. How should researchers design experiments to study stability under acidic/basic conditions?

  • Methodological Answer : Prepare buffered solutions (pH 1–14) and incubate the compound at 37°C. Sample aliquots at timed intervals and analyze via HPLC to quantify degradation. Use Arrhenius plots to extrapolate shelf-life. ’s water-wash step suggests sensitivity to aqueous conditions; adjust experimental parameters accordingly .

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